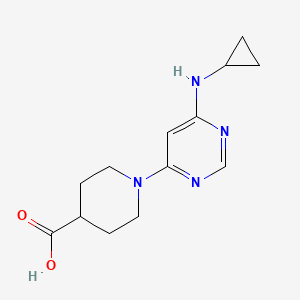![molecular formula C21H18N2O4 B2801754 1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione CAS No. 17655-94-6](/img/structure/B2801754.png)
1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles .
Synthesis Analysis
A new mannich base 1-[(2,5-dioxopyrrolidin-1-yl)(phenyl)methyl] thiourea has been synthesized by the direct condensation of thiourea, succinimide, and benzaldehyde . The structure of this mannich base has been elucidated on the basis of micro elemental analysis, IR, 1H NMR, 13C NMR, Mass, and UV–Visible Techniques .Molecular Structure Analysis
The crystal structure of the title compound C12H13N3O2S was determined . It crystallizes in the monoclinic system, space group P21/c with a = 10.8234 (7) Å, b = 6.0355 (5) Å, c = 19.3692 (14) Å, β = 100.540 (3)°, Z = 4 and V = 1243.94 (16) Å3 . The structure was solved by the full-matrix least squares on F2 and had a refined R value of 0.0465 for 1,964 observed reflections .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity has also been investigated .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Immunomodulatory Potential
- Certain derivatives of pyrrolidine-2,5-dione, similar in structure to 1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione, have been studied for their anti-inflammatory and immunomodulatory effects. Specifically, compounds derived from the fruiting bodies of Antrodia camphorata were found to exert both immunostimulatory and anti-inflammatory effects on macrophage-mediated responses (Chien et al., 2008).
Anticonvulsant Properties
- Pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant activity. Some of these derivatives showed significant protection in electrically induced seizures, indicating their potential use in epilepsy treatment (Kamiński et al., 2013).
Anti-Cancer and Anti-Oxidant Studies
- Research involving 4-(pyrrolidine-2,5-dione-1-yl)phenol, a compound structurally similar to this compound, highlighted its anti-cancer and anti-inflammatory activities. The compound demonstrated significant inhibition of cancer cell lines and high anti-inflammatory activity, suggesting its potential as an anti-cancer and anti-inflammatory agent (Zulfiqar et al., 2021).
Photovoltaic Properties
- Molecular engineering of compounds related to pyrrolidine-2,5-dione has been explored to improve the optoelectronic and photovoltaic properties of small molecule electron donors. Such engineering can lead to significant enhancements in energy conversion efficiencies, indicating potential applications in solar energy technologies (Hundal et al., 2019).
Metal Complexes and Biological Activity
- The synthesis of metal complexes involving derivatives of pyrrolidine-2,5-dione has been studied, focusing on their biological activity. These complexes, formed with metals like cobalt, nickel, copper, and zinc, have been characterized by various techniques, suggesting diverse applications in the field of bioinorganic chemistry (Vendan et al., 2010).
Corrosion Inhibition
- Certain derivatives of 1H-pyrrole-2,5-dione have been identified as efficient organic inhibitors for the corrosion of carbon steel in hydrochloric acid medium. This suggests their potential application in industrial processes involving corrosion prevention (Zarrouk et al., 2015).
Antioxidant Activity
- Mannich bases derived from pyrrolidine-2,5-dione, including 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, have been studied for their antioxidant activity. These compounds have shown potential in combating oxidative stress, indicating their applicability in antioxidant therapies (Boobalan et al., 2014).
Wirkmechanismus
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPLSPSJTBPMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)
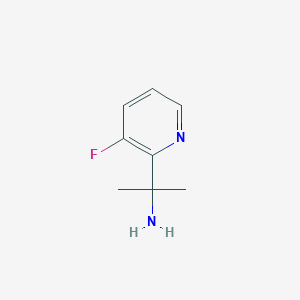

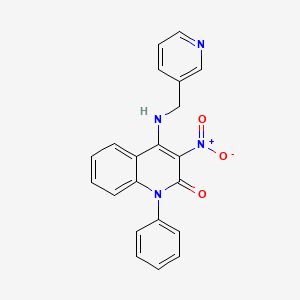
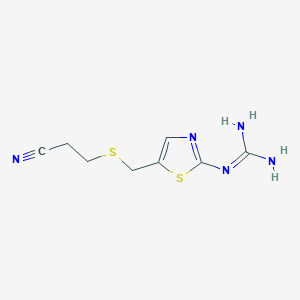

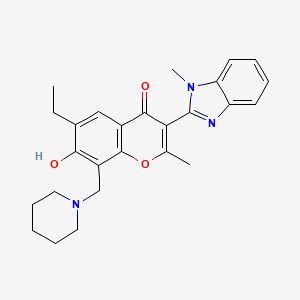
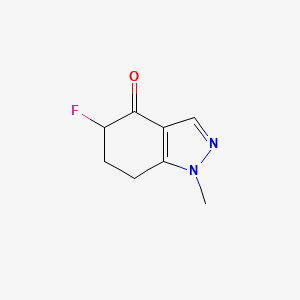
![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801687.png)
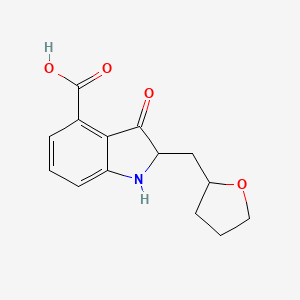
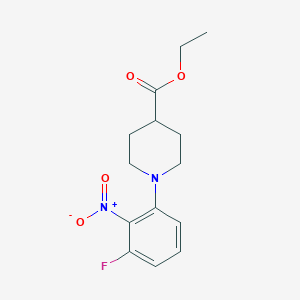
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2801690.png)
